molecular formula C15H16N4O3 B7053712 1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pyrimidine-2,4-dione

1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pyrimidine-2,4-dione

Cat. No.: B7053712
M. Wt: 300.31 g/mol
InChI Key: BERGCQFRTOBPQQ-UHFFFAOYSA-N
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Description

1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pyrimidine-2,4-dione is a complex organic compound featuring a pyrrolidine ring fused with a pyridine moiety and a pyrimidine-2,4-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolidine Ring: Starting from a suitable pyridine derivative, the pyrrolidine ring can be constructed through cyclization reactions.

    Attachment of the Pyrimidine-2,4-dione Moiety: This step often involves the reaction of the pyrrolidine intermediate with a pyrimidine-2,4-dione precursor under controlled conditions.

Industrial Production Methods: Industrial production of this compound may utilize automated synthesis platforms to ensure high yield and purity. The process generally involves:

    Batch or Continuous Flow Synthesis: Depending on the scale, batch reactors or continuous flow systems can be employed.

    Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen functionalities.

    Reduction Products: Reduced forms with hydrogen additions.

    Substitution Products: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pyrimidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor functions through allosteric interactions.

Comparison with Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine.

    Pyrimidine Derivatives: Compounds like uracil and thymine.

Uniqueness: 1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pyrimidine-2,4-dione is unique due to its combined structural features, which confer distinct biological activities and chemical reactivity compared to its individual components.

Properties

IUPAC Name

1-[2-oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c20-13-5-8-18(15(22)17-13)10-14(21)19-7-2-4-12(19)11-3-1-6-16-9-11/h1,3,5-6,8-9,12H,2,4,7,10H2,(H,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERGCQFRTOBPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN2C=CC(=O)NC2=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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